molecular formula C23H29NO5 B2471023 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one CAS No. 1241259-95-9

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one

Cat. No.: B2471023
CAS No.: 1241259-95-9
M. Wt: 399.487
InChI Key: JXJGSGYWIOGFLF-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique azetidinone core, which is a four-membered lactam ring, and is substituted with ethoxypropyl, methoxyethoxyphenyl, and phenoxy groups. The presence of these diverse functional groups imparts distinctive chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, which is used to form carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxyethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. The azetidinone core can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The phenoxy and methoxyethoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one is unique due to its azetidinone core, which is less common compared to other heterocyclic compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3-ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-3-27-14-8-13-24-21(18-9-7-12-20(17-18)28-16-15-26-2)22(23(24)25)29-19-10-5-4-6-11-19/h4-7,9-12,17,21-22H,3,8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGSGYWIOGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC(=CC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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